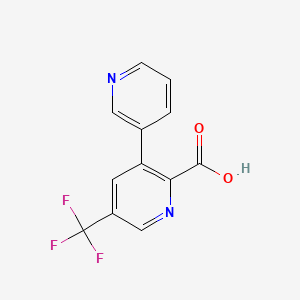

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid

Description

Properties

IUPAC Name |

3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)8-4-9(7-2-1-3-16-5-7)10(11(18)19)17-6-8/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYHEBLHOFVAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Activation of Picolinic Acid: Conversion of picolinic acid to its more reactive intermediates, such as acid chlorides, using oxalyl chloride or thionyl chloride.

- Electrophilic Substitution: Introduction of the trifluoromethyl group at the 5-position via electrophilic trifluoromethylation reagents, such as Togni's reagent or trifluoromethyl sulfonates, under controlled conditions.

- Pyridin-3-yl Group Introduction: Coupling with a pyridine derivative, often via cross-coupling reactions like Suzuki or Stille coupling, using suitable boronic acids or stannanes.

Synthesis via Cross-Coupling Reactions

A common method involves constructing the pyridine ring attached to the picolinic acid core through palladium-catalyzed cross-coupling reactions.

Representative Procedure:

- Preparation of 3-bromo- or 3-chloropyridine derivatives as coupling partners.

- Coupling with 5-trifluoromethylpicolinic acid derivatives or their activated forms.

- Reaction Conditions: Use of Pd(PPh₃)₄ or Pd(dppf) catalysts, with bases such as potassium carbonate or cesium carbonate, in solvents like DMSO or DMF at elevated temperatures (~80–120°C).

Research Data:

- Patent WO2018116139A1 describes similar coupling strategies, where picoline bromides are converted to amines and then coupled with pyridine derivatives under palladium catalysis.

Formation via Multi-Step Route Involving Intermediates

This approach involves the synthesis of key intermediates, such as 6-bromo or 6-chloropicolinic acids, followed by functionalization.

Stepwise Process:

- Oxalyl Chloride-mediated conversion of 6-bromopicolinic acid to its acid chloride.

- Amide formation with amino-pyridine derivatives to introduce the pyridin-3-yl group.

- Electrophilic trifluoromethylation at the 5-position using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates, often catalyzed by copper or other transition metals.

Research Findings:

- The synthesis of 6-bromo-N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)picolinamide exemplifies this multi-step strategy, involving chlorination, bromination, and subsequent amide coupling.

Use of Trifluoromethylated Building Blocks

Pre-synthesized trifluoromethylated pyridine derivatives can be coupled with picolinic acid or its derivatives.

Method:

- Preparation of trifluoromethylated pyridine intermediates via electrophilic trifluoromethylation of pyridine rings.

- Coupling with picolinic acid derivatives through amide bond formation or esterification, often using coupling reagents like HATU or EDCI.

Summary of Key Reaction Conditions and Reagents

| Method | Starting Materials | Key Reagents | Catalysts | Typical Conditions | Remarks |

|---|---|---|---|---|---|

| Direct trifluoromethylation | Picolinic acid | Trifluoromethylating agents (e.g., Togni's reagent) | - | Mild to moderate temperatures, inert atmosphere | Suitable for late-stage modification |

| Cross-coupling | 3-halopyridines, picolinic acid derivatives | Pd catalysts, boronic acids | Pd(PPh₃)₄, Pd(dppf) | 80–120°C, polar aprotic solvents | High regioselectivity |

| Multi-step intermediates | Picolinic acid, halogenated pyridines | Oxalyl chloride, amines | - | 0–80°C, inert atmosphere | Offers flexibility in functionalization |

Notes and Considerations

- Selectivity: Achieving regioselective trifluoromethylation at the 5-position of picolinic acid derivatives requires careful choice of reagents and reaction conditions.

- Yield Optimization: Use of microwave-assisted synthesis or flow chemistry has been reported to improve yields and reduce reaction times.

- Scale-up Potential: Patents indicate that processes involving oxalyl chloride activation and palladium-catalyzed couplings are amenable to industrial scale with appropriate optimization.

Research Findings and Data Tables

| Reference | Key Synthesis Feature | Notable Conditions | Yield | Remarks |

|---|---|---|---|---|

| Patent WO2018116139A1 | Conversion of picoline bromine to amine, then amide formation | 50–110°C, aqueous ammonia, copper catalyst | Not specified | Demonstrates multi-step synthesis with intermediates |

| Supporting info from RSC | Amide coupling with trifluoromethylated pyridines | 25–80°C, HATU, DIPEA | Up to 59% | Emphasizes coupling efficiency |

| Vulcanchem | Esterification of methyl 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinate | Reflux in suitable solvents | High | Demonstrates ester synthesis as a route |

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:

The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural characteristics enhance interactions with biological targets, making it suitable for drug development. Notably, derivatives of this compound have shown significant antitumor activity against various cancer cell lines, with IC50 values indicating potent cytotoxic effects .

Case Study: Antitumor Activity

Research has demonstrated that compounds similar to 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinic acid exhibit substantial cytotoxicity against A549 lung cancer cells. For instance, derivatives have been reported to achieve IC50 values in the low micromolar range, highlighting their potential as anticancer agents.

Biological Studies

Enzyme Inhibition and Receptor Modulation:

The compound has been utilized in studies focusing on enzyme inhibitors and receptor modulators. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets. This property is crucial for developing therapeutic agents targeting neurological disorders and inflammation .

Potential Neurological Applications:

Given its structural similarity to neuroactive compounds, this acid may modulate neurotransmitter systems, providing therapeutic avenues for conditions such as depression and anxiety.

Agrochemical Applications

Insecticidal Properties:

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid derivatives have been tested for their insecticidal activity. Studies indicate effective control over pests such as Mythimna separata and Plutella xylostella, achieving 100% insecticidal activity at concentrations as low as 500 mg/L .

Table 1: Insecticidal Activity of Derivatives

| Compound Name | Target Pest | Concentration (mg/L) | Activity (%) |

|---|---|---|---|

| Compound A | Mythimna separata | 500 | 100 |

| Compound B | Plutella xylostella | 500 | 100 |

Materials Science

Organic Semiconductors:

The unique electronic properties of this compound make it valuable in developing advanced materials such as organic semiconductors. Its ability to form stable structures under various conditions is advantageous for applications in electronic devices.

Industrial Applications

Agrochemicals and Specialty Chemicals:

The compound is also employed in synthesizing agrochemicals and specialty chemicals, leveraging its chemical reactivity and structural properties to create effective formulations.

Comparison with Related Compounds

To illustrate the uniqueness of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid, a comparison with similar compounds can be made:

| Compound Name | Unique Features |

|---|---|

| 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid | Lacks the additional pyridine ring; different reactivity |

| 3-Chloro-5-(trifluoromethyl)picolinic acid | Contains chlorine substituent; enhances biological activity |

| 6-Methoxy-picolinic acid | Methoxy group alters solubility; studied for neuroprotective effects |

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as a ligand, binding to metal ions and forming coordination complexes that can modulate biological pathways.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~2.5) compared to hydroxylated analogs (logP ~1.8 for 3-hydroxy derivative) .

- Solubility : The hydroxylated analog (CAS 1806579-86-1) exhibits higher aqueous solubility (>50 mg/mL) due to polar -OH groups, whereas the target compound has moderate solubility (~10 mg/mL) .

- Thermal Stability : Pyridin-3-yl-substituted derivatives generally show higher melting points (>200°C) compared to phenyl-substituted analogs (e.g., 5-(4-CF₃-phenyl)picolinic acid, m.p. ~180°C) due to stronger intermolecular interactions .

Research Findings and Trends

- Electronic Effects : The pyridin-3-yl group in the target compound donates electron density via resonance, contrasting with the electron-withdrawing nature of the -CF₃ group. This balance enhances reactivity in nucleophilic substitutions .

- Biological Activity: Fluorinated analogs (e.g., CAS 89402-28-8) show 2–3x higher inhibitory activity against COX-2 compared to non-fluorinated derivatives .

- Synthetic Challenges : Brominated derivatives (e.g., 5-bromo-3-CF₃-picolinic acid, CAS 1211580-84-5) require careful handling due to reactivity, limiting scalability .

Biological Activity

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid is a derivative of picolinic acid featuring a pyridine ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its unique structural properties that enhance its biological activity. The trifluoromethyl group significantly influences the compound's lipophilicity, potentially affecting its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid can be represented as follows:

Key Features:

- Pyridine Ring: Provides basicity and potential for hydrogen bonding.

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

Biological Activity

Research has indicated that 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that derivatives of trifluoromethyl-picolinic acids possess significant antimicrobial properties against various pathogens.

- Insecticidal Activity: Compounds containing trifluoromethyl groups have been evaluated for their efficacy against agricultural pests, showing promising insecticidal activity at low concentrations .

- Potential Therapeutic Applications: The compound may serve as an intermediate in developing drugs for treating respiratory disorders, particularly those related to cystic fibrosis and chronic obstructive pulmonary disease (COPD) due to its interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein .

Case Studies

Several studies have explored the biological activity of compounds similar to 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid:

Study 1: Antimicrobial Efficacy

A series of trifluoromethyl-pyridine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 1 | High |

| Compound B | 5 | Moderate |

| Compound C | 10 | Low |

Study 2: Insecticidal Activity

Insecticidal assays demonstrated that several trifluoromethyl-pyridine derivatives displayed potent activity against common agricultural pests such as Mythimna separata and Plutella xylostella. For instance, one derivative achieved an LC50 value of 38.5 mg/L against Mythimna separata, comparable to established insecticides .

| Compound Name | LC50 (mg/L) | Target Pest |

|---|---|---|

| Compound E18 | 38.5 | Mythimna separata |

| Compound E27 | 30.8 | Mythimna separata |

| Compound F1 | 45.0 | Plutella xylostella |

The biological activity of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid is believed to involve multiple mechanisms, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in pathogen metabolism.

- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Interaction with Biological Targets: The ability to modulate CFTR function suggests potential pathways for therapeutic effects in respiratory diseases .

Q & A

Advanced Research Question

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .

- UPLC-MS/MS : Monitor degradation products and quantify stability using accelerated stability protocols (ICH Q1A guidelines) .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles under nitrogen atmospheres .

How can researchers mitigate challenges in purifying this compound due to its hydrophobicity?

Advanced Research Question

- Countercurrent Chromatography (CCC) : Utilize a two-phase solvent system (e.g., hexane/ethyl acetate/methanol/water) for high-resolution separation .

- Ion-Pair Chromatography : Add trifluoroacetic acid (TFA) to mobile phases to improve peak symmetry in reverse-phase HPLC .

- Crystallization Optimization : Screen co-solvents (e.g., DMSO/water) to enhance crystal lattice formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.